molecular formula C20H14BrNO2S B14405794 1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole CAS No. 88207-46-9

1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole

Cat. No.: B14405794
CAS No.: 88207-46-9
M. Wt: 412.3 g/mol
InChI Key: QRAHXTPEZXOREH-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-(2-bromophenyl)-1H-indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

  • 1-(Benzenesulfonyl)-2-phenyl-1H-indole
  • 1-(Benzenesulfonyl)-2-(4-bromophenyl)-1H-indole
  • 1-(Benzenesulfonyl)-2-(2-chlorophenyl)-1H-indole

Comparison: 1-(Benzenesulfonyl)-2-(2-bromophenyl)-1H-indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

88207-46-9

Molecular Formula

C20H14BrNO2S

Molecular Weight

412.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(2-bromophenyl)indole

InChI

InChI=1S/C20H14BrNO2S/c21-18-12-6-5-11-17(18)20-14-15-8-4-7-13-19(15)22(20)25(23,24)16-9-2-1-3-10-16/h1-14H

InChI Key

QRAHXTPEZXOREH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC=CC=C4Br

Origin of Product

United States

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